4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate is a complex organic compound that combines a biphenyl structure with a cyano group and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the cyano group and the nicotinate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
For example, the preparation of the biphenyl core can be achieved through a coupling reaction between o-cyanobromobenzene and potassium (4-methylphenyl)trifluoroborate in the presence of a palladium catalyst . The nicotinate ester can be introduced through esterification reactions involving nicotinic acid and appropriate alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The nicotinate ester may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2-cyanobiphenyl: Shares the biphenyl and cyano group but lacks the nicotinate ester.
4-Cyano-4’-pentylbiphenyl: Contains a cyano group and a biphenyl core but with a different substituent.
Uniqueness
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nicotinate ester distinguishes it from other biphenyl derivatives, potentially enhancing its utility in medicinal and materials chemistry .
Properties
Molecular Formula |
C20H14N2O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-25-19-18(3-2-12-22-19)20(23)24-17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h2-12H,1H3 |
InChI Key |
DMVSAJOACSJCCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.